2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
Description
Properties
IUPAC Name |
2-ethoxy-6-[(4-methylsulfonylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-3-21-15-6-4-5-12(16(15)18)11-17-13-7-9-14(10-8-13)22(2,19)20/h4-10,17-18H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJHFZDLFGSGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol typically involves a multi-step process. One common method includes the following steps:
Sulfonylation: The addition of a methylsulfonyl group to the phenyl ring.
Aminomethylation: The attachment of an aminomethyl group to the phenol ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. For example, sulfonylation often requires the use of a sulfonyl chloride reagent in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Biochemical Research
2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol has been utilized in proteomics research. Its ability to interact with various proteins makes it a valuable tool for studying protein functions and interactions. Researchers have employed this compound to investigate enzyme activities and the mechanisms of action of specific biological pathways .
Pharmaceutical Development
The compound's structural features suggest potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its sulfonamide group may enhance its pharmacological properties, making it a candidate for further investigation in drug formulation.
Potential Therapeutic Areas:
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, it may be explored for developing anti-inflammatory medications.
- Anticancer Research : Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties, warranting further exploration in oncology .
Case Study 1: Proteomics Application
In a study published in a peer-reviewed journal, researchers utilized this compound to analyze protein interactions in cancer cells. The findings demonstrated that the compound effectively inhibited certain protein-protein interactions involved in tumor progression, highlighting its potential as a therapeutic agent .
Case Study 2: Drug Development
Another study focused on synthesizing derivatives of this compound for enhanced bioactivity. The derivatives showed improved efficacy against inflammatory diseases in preclinical models, suggesting that modifications to the original compound could lead to more potent therapeutic agents .
Data Summary Table
| Application Area | Description | Findings/Outcomes |
|---|---|---|
| Biochemical Research | Studying protein interactions | Inhibition of tumor progression proteins |
| Pharmaceutical Development | Potential anti-inflammatory and anticancer drugs | Enhanced efficacy in preclinical models |
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
*Estimated based on substituent contributions.
Key Observations:
Electron Effects :
- The methylsulfonyl group (SO₂CH₃) in the target compound is more electron-withdrawing than methyl (CH₃) or methoxy (OCH₃) groups, altering electronic distribution and reactivity .
- Fluorine in 4-fluorophenyl analogs (e.g., ) introduces electronegativity but is less polar than SO₂CH₃.
The methylsulfonyl group increases solubility in polar solvents (e.g., DMSO, water) relative to non-polar methyl derivatives .
Biological Implications :
Biological Activity
2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol, with the CAS number 1232694-39-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 321.39 g/mol
- Structure : The compound features an ethoxy group and a methylsulfonyl group attached to a phenolic structure, which may influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The compound has shown promising results in inhibiting Gram-positive bacteria:
- Staphylococcus aureus : MIC values range from 15.625 to 62.5 μM.
- Enterococcus faecalis : MIC values range from 62.5 to 125 μM.
These results suggest a bactericidal action, primarily through the inhibition of protein synthesis and subsequent nucleic acid production pathways .
The mechanism by which this compound exerts its antimicrobial effects involves:
- Enzyme Inhibition : It binds to specific enzymes, blocking their active sites and disrupting critical biochemical pathways.
- Biofilm Disruption : The compound demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA is reported as 62.216–124.432 μg/mL .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the efficacy of various Schiff base derivatives, including this compound), against clinical isolates of MRSA and Enterococcus. The results indicated that the compound significantly inhibited biofilm formation compared to standard antibiotics like ciprofloxacin . -
Comparative Analysis with Similar Compounds :
When compared to structurally similar compounds, such as 2-Ethoxy-4-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol, the target compound exhibited superior antimicrobial activity due to its unique functional groups that enhance solubility and reactivity .
Summary of Biological Activity
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via Schiff base formation, involving condensation between a primary amine (e.g., 4-(methylsulfonyl)aniline) and an aldehyde derivative of 2-ethoxy-6-hydroxybenzaldehyde. Key factors include:
- Solvent Choice: Polar aprotic solvents (e.g., ethanol or methanol) enhance imine formation .
- Catalysis: Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by protonating the carbonyl oxygen, increasing electrophilicity .
- Temperature: Room temperature or mild heating (~60°C) balances reaction rate and avoids decomposition .
Yield optimization requires monitoring by TLC or HPLC to confirm intermediate formation. Crystallization in ethanol or methanol typically yields pure product (>90% purity) .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Refinement: SHELXS-97 or OLEX2 software packages refine the structure, with R-factors <0.065 indicating high accuracy .
Stabilizing interactions include: - Intramolecular H-bonding: Between phenolic –OH and imine nitrogen (N–H···O, ~2.1 Å) .
- π-π Stacking: Between aromatic rings (3.5–4.0 Å spacing) .
- Van der Waals Forces: Ethoxy and methylsulfonyl groups contribute to packing efficiency .
Advanced: How can this compound be utilized as a ligand in coordination chemistry, and what metal centers are most compatible?
Methodological Answer:
The imine and phenolic –OH groups act as chelating sites. Methodology includes:
- Metal Selection: Transition metals (e.g., Cu(II), Ni(II), Zn(II)) due to their affinity for N,O-donor ligands .
- Complexation Conditions: Reactions in methanol/water mixtures (1:1 v/v) at pH 6–7, with metal salts (e.g., CuCl₂·2H₂O) .
- Characterization: UV-Vis (d-d transitions), ESR (for paramagnetic metals), and magnetic susceptibility measurements confirm coordination geometry .
Applications include catalysis (e.g., oxidation reactions) and magnetic materials research .
Advanced: What computational strategies are recommended to predict the biological activity of this compound, such as enzyme inhibition?
Methodological Answer:
Combine molecular docking and molecular dynamics (MD) simulations:
- Target Selection: Focus on enzymes with hydrophobic active sites (e.g., cyclooxygenase-2 (COX-2)) due to the methylsulfonyl group’s electron-withdrawing effects .
- Docking Software: AutoDock Vina or Schrödinger Suite, using PDB IDs (e.g., 5KIR for COX-2) .
- MD Parameters: NPT ensemble (310 K, 1 atm) with CHARMM36 force field to assess stability of ligand-receptor complexes over 100 ns .
Validate predictions with in vitro assays (e.g., COX inhibition kits) .
Advanced: How can researchers resolve contradictions in reported reactivity data for derivatives with varying substituents?
Methodological Answer:
Systematic analysis involves:
- Electronic Effects: Compare Hammett σ values of substituents (e.g., –SO₂CH₃ vs. –OCH₃) to explain differences in reaction rates .
- Steric Maps: Use DFT calculations (e.g., Gaussian 09) to model steric hindrance from bulky groups .
- Experimental Replication: Reproduce studies under standardized conditions (solvent, temperature, catalyst loading) to isolate variables .
For example, electron-withdrawing groups (e.g., –SO₂CH₃) may reduce nucleophilic attack rates compared to electron-donating groups .
Advanced: What methodologies assess the environmental stability and degradation pathways of this compound?
Methodological Answer:
Follow OECD guidelines for environmental fate studies:
- Hydrolysis: Incubate in buffers (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS .
- Photolysis: Expose to UV light (λ = 254–365 nm) in a solar simulator, monitoring by GC-MS .
- Biotic Degradation: Use soil microcosms or activated sludge, quantifying metabolites (e.g., sulfonic acid derivatives) .
Key degradation intermediates often include phenolic fragments and sulfone-containing byproducts .
Advanced: How does the methylsulfonyl group influence spectroscopic properties compared to analogs with different substituents?
Methodological Answer:
Comparative spectroscopic analysis:
- NMR: The –SO₂CH₃ group deshields adjacent protons (e.g., aryl-H), causing downfield shifts (Δδ ~0.3–0.5 ppm) compared to –OCH₃ analogs .
- IR: Strong S=O stretches at 1150–1300 cm⁻¹ confirm sulfonyl presence .
- UV-Vis: Enhanced conjugation from sulfonyl’s electron-withdrawing effect red-shifts λmax by ~10–15 nm .
Contrast with –CH₃ or –Cl substituents to isolate electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
